5-Nitro-1h-pyrrole-2-carbaldehyde
Description
5-Nitro-1H-pyrrole-2-carbaldehyde is a nitro-substituted pyrrole derivative featuring a formyl group at the 2-position and a nitro group at the 5-position of the pyrrole ring. This compound is of interest in medicinal and materials chemistry due to the electron-withdrawing nitro group, which modulates reactivity and electronic properties.
Structure
3D Structure
Properties
IUPAC Name |
5-nitro-1H-pyrrole-2-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O3/c8-3-4-1-2-5(6-4)7(9)10/h1-3,6H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVXNJVISYFBVQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=C1)[N+](=O)[O-])C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80287332 | |
| Record name | 5-nitro-1h-pyrrole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80287332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6327-67-9 | |
| Record name | NSC50365 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50365 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-nitro-1h-pyrrole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80287332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitro-1h-pyrrole-2-carbaldehyde typically involves the nitration of 1H-pyrrole-2-carbaldehyde. One common method is the reaction of 1H-pyrrole-2-carbaldehyde with a nitrating agent such as nitric acid (HNO3) in the presence of sulfuric acid (H2SO4) as a catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the 5-position .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, concentration, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions: 5-Nitro-1h-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form 5-nitro-1H-pyrrole-2-carboxylic acid.
Reduction: The nitro group can be reduced to an amino group, resulting in 5-amino-1H-pyrrole-2-carbaldehyde.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: 5-Nitro-1H-pyrrole-2-carboxylic acid.
Reduction: 5-Amino-1H-pyrrole-2-carbaldehyde.
Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Applications
5-Nitro-1H-pyrrole-2-carbaldehyde serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structural properties allow it to participate in reactions that yield biologically active molecules.
Antimicrobial Agents
Research has indicated that derivatives of this compound exhibit antimicrobial activity. For instance, certain synthesized compounds based on this aldehyde have shown efficacy against various bacterial strains, making them potential candidates for new antibiotic formulations .
Anti-Cancer Compounds
The compound has been utilized in the development of anti-cancer agents. Studies have demonstrated that modifications to the pyrrole structure can lead to enhanced cytotoxicity against cancer cell lines, suggesting its role as a scaffold for designing novel anti-cancer drugs .
Synthesis of Heterocyclic Compounds
This compound is frequently used as a building block in the synthesis of more complex heterocyclic compounds. Its reactivity allows for various transformations, including:
Alkylation Reactions
The compound can undergo electrophilic substitution reactions typical of aromatic systems, allowing for the introduction of alkyl groups at different positions on the pyrrole ring. This property is exploited in synthesizing 4-substituted pyrrole derivatives, which are valuable in medicinal chemistry .
Formation of Dipyrroles and Tripyrroles
Through specific reaction pathways, this compound can be converted into dipyrroles or tripyrroles. These compounds are significant due to their applications in organic electronics and as precursors to porphyrins, which are important in biological systems .
Material Science Applications
In material science, this compound has been explored for its potential use in creating novel materials with unique properties.
Conductive Polymers
Research has indicated that pyrrole derivatives can be polymerized to form conductive materials. The incorporation of this compound into polymer matrices may enhance electrical conductivity and stability, making them suitable for applications in organic electronics and sensors .
Nanomaterials
The compound's reactivity can be harnessed to create nanomaterials with specific functionalities. For instance, its use in the synthesis of nano-sized pigments has been studied for applications in coatings and inks due to their unique optical properties .
Case Studies and Research Findings
Several studies have documented the utility of this compound in various applications:
Mechanism of Action
The mechanism of action of 5-Nitro-1h-pyrrole-2-carbaldehyde depends on its specific application. In biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. For example, the nitro group can undergo reduction to form reactive intermediates that can interact with DNA or proteins, potentially leading to antimicrobial or anticancer effects. The aldehyde group can also form covalent bonds with nucleophilic sites in biomolecules, further contributing to its biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 5-Nitro-1H-pyrrole-2-carbaldehyde with analogous heterocyclic compounds based on substituent effects, synthesis yields, and functional group interactions.
Substituent Effects on Reactivity and Properties
*EWG: Electron-Withdrawing Group
- Nitro vs. Methyl/Methoxy Groups : The nitro group in this compound confers stronger electron-withdrawing effects compared to methyl or methoxy substituents, enhancing electrophilicity at the pyrrole ring. This contrasts with 5-methoxy derivatives, where the methoxy group donates electrons, reducing reactivity .
- Chloro Substituents : Chloro groups (as in 5-chloro-pyrrolo-pyridine) provide moderate electron withdrawal but lack the resonance effects seen in nitro groups, resulting in intermediate reactivity .
Key Research Findings
Synthetic Efficiency : Nitro-substituted heterocycles generally require stringent reaction conditions (e.g., low temperatures, anhydrous solvents) to avoid side reactions, as seen in oxazole syntheses .
Substituent-Driven Reactivity : The position and nature of substituents (e.g., nitro at C5 vs. methoxy at C5) critically influence electronic properties and downstream applications .
Yield Variability : Electron-withdrawing groups (e.g., nitro) may reduce yields due to increased intermediate instability, whereas electron-donating groups (e.g., methoxy) improve reaction efficiency .
Biological Activity
5-Nitro-1H-pyrrole-2-carbaldehyde (C5H4N2O3) is a heterocyclic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer properties, and mechanisms of action, supported by relevant research findings and data tables.
Chemical Structure and Properties
This compound features a pyrrole ring with a nitro group at the 5-position and an aldehyde group at the 2-position. This unique arrangement enhances its reactivity and biological activity compared to similar compounds.
| Property | Value |
|---|---|
| Molecular Formula | C5H4N2O3 |
| Molecular Weight | 152.10 g/mol |
| Structure | Chemical Structure |
The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets:
- Nitro Group Reduction : The nitro group can be reduced to form reactive intermediates that may interact with biomolecules such as DNA and proteins, contributing to its antimicrobial and anticancer effects.
- Aldehyde Reactivity : The aldehyde group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function and leading to biological effects .
Antimicrobial Activity
Research has shown that this compound exhibits significant antimicrobial properties. In a study evaluating various derivatives, it was shown to possess activity against several bacterial strains.
Case Study: Antimicrobial Efficacy
A comparative study assessed the antimicrobial efficacy of this compound against common pathogens:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Bacillus cereus | 16 µg/mL |
These findings suggest that the compound could serve as a lead structure for developing new antibiotics, particularly against resistant strains .
Anticancer Properties
The anticancer potential of this compound has also been explored. In vitro studies indicate that it can induce apoptosis in cancer cell lines.
Case Study: Cytotoxicity in Cancer Cells
A study evaluated the cytotoxic effects of this compound on MDA-MB-231 breast cancer cells:
| Treatment Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 25 | 60 |
| 50 | 30 |
| 100 | 10 |
The IC50 value was determined to be approximately 37.40 µg/mL, indicating significant cytotoxicity at higher concentrations .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds like this compound. Modifications to either the nitro or aldehyde groups can significantly impact potency and selectivity.
Comparative Analysis with Similar Compounds
Comparative studies with structurally similar compounds have provided insights into how variations affect biological activity:
| Compound Name | Activity Level | Unique Features |
|---|---|---|
| 5-Nitro-2-thiophenecarboxaldehyde | Moderate | Contains a thiophene ring |
| 5-Nitro-1H-indole-2-carbaldehyde | High | Indole ring enhances reactivity |
| 5-Nitro-1H-pyrrole-3-carbaldehyde | Low | Different positioning of functional groups |
The unique substitution pattern of this compound contributes to its distinct biological properties compared to these analogs.
Q & A
Q. Data Interpretation Table :
| Technique | Key Peaks/Bands | Structural Insight |
|---|---|---|
| ¹H NMR | δ 9.9 ppm (CHO) | Aldehyde group confirmation |
| ¹³C NMR | δ 185 ppm (C=O) | Carbonyl carbon environment |
| IR | 1702 cm⁻¹ (C=O) | Functional group validation |
How can computational methods like DFT predict the reactivity and electronic properties of this compound derivatives?
- (Advanced) *
Methodological Answer:
Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G* basis set) model:
- Electron Density Distribution : Identify electrophilic/nucleophilic sites using Fukui indices. The nitro group acts as an electron-withdrawing moiety, directing substitution at the pyrrole C3/C5 positions .
- Reactivity Trends : Calculate HOMO-LUMO gaps to predict charge-transfer interactions. For example, derivatives with electron-donating groups (e.g., -OCH₃) show reduced band gaps (~3.2 eV) .
Q. Case Study :
| Derivative | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Reactivity Site |
|---|---|---|---|---|
| 5-Nitro (Parent) | -6.8 | -3.6 | 3.2 | C3, C5 |
| 4-Methoxy Derivative | -6.2 | -2.9 | 3.3 | C2 |
What strategies resolve contradictions in spectroscopic data when synthesizing novel this compound analogs?
- (Advanced) *
Methodological Answer:
Contradictions often arise from:
- Impurity Artifacts : Side products (e.g., over-nitrated isomers) may mimic target compound signals. Use preparative HPLC or repeated recrystallization for isolation .
- Tautomerism : The nitro group can induce keto-enol tautomerism, altering NMR shifts. Variable-temperature NMR (e.g., 25°C vs. −40°C) stabilizes dominant tautomers .
Q. Resolution Workflow :
Cross-Validate Data : Compare IR, NMR, and mass spectrometry.
Crystallographic Analysis : Resolve ambiguous structures via single-crystal XRD .
Computational Validation : Overlay experimental and simulated spectra (e.g., GaussView) .
How can researchers design this compound derivatives for antimicrobial or material science applications?
- (Advanced) *
Methodological Answer:
- Antimicrobial Agents : Introduce bioisosteric groups (e.g., -CF₃, -SO₂NH₂) at C3/C5. Test against Gram-positive bacteria (MIC ≤ 8 µg/mL) .
- Optoelectronic Materials : Synthesize π-extended derivatives (e.g., ethynylpyrroles) for OLEDs. Ethynyl groups enhance conjugation, reducing band gaps to ~2.8 eV .
Q. Derivative Design Table :
| Application | Functionalization | Key Property | Example Compound |
|---|---|---|---|
| Antimicrobial | C3-SO₂NH₂ | Enhanced solubility | 5-Nitro-3-sulfonamide |
| Optoelectronics | C5-Ethynyl | Low band gap (2.8 eV) | 5-Ethynylpyrrole-2-carbaldehyde |
What are the best practices for crystallographic analysis of this compound using SHELXL?
- (Advanced) *
Methodological Answer:
Q. Key Parameters :
| Parameter | Setting | Purpose |
|---|---|---|
| Resolution Limit | 0.8 Å | Minimize thermal motion errors |
| R-factor Target | <5% (R1) | Ensure structural accuracy |
| Hydrogen Placement | Riding model with ISOR restraints | Refine H-atom positions |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
